2-[(3-Methylphenyl)methyl]oxirane
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Overview
Description
2-[(3-Methylphenyl)methyl]oxirane is an organic compound with the molecular formula C10H12O. It is also known by other names such as 2-(3-methylphenyl)oxirane and 3-(2-methylphenoxy)-1,2-epoxypropane . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a 3-methylphenyl group. Epoxides are known for their high reactivity, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)methyl]oxirane typically involves the reaction of 3-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable epoxidation processes. These methods often utilize catalysts to enhance the reaction rate and selectivity. For example, titanium silicalite-1 (TS-1) is a commonly used catalyst in the epoxidation of aromatic compounds. The reaction conditions are optimized to achieve high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenyl)oxirane
- 2-(4-Methylphenyl)oxirane
- 2-(3,4-Dimethylphenyl)oxirane
Uniqueness
2-[(3-Methylphenyl)methyl]oxirane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H12O/c1-8-3-2-4-9(5-8)6-10-7-11-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
BGHPXTMVUVATCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CO2 |
Origin of Product |
United States |
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